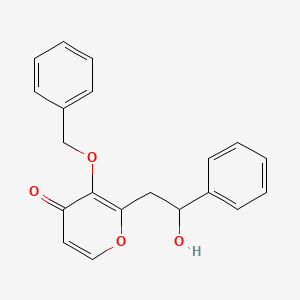
3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C20H18O4 and its molecular weight is 322.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one, also known as 2-(2-hydroxy-2-phenylethyl)-3-[(phenylmethyl)oxy]-4H-pyran-4-one, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula: C20H18O4
- Molecular Weight: 322.35 g/mol
- CAS Number: 1206102-04-6
- IUPAC Name: this compound
The compound features a pyranone structure, which is significant in various biological activities. Its synthesis is often linked to the production of other pharmaceutical compounds, particularly as an intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV .
Antiproliferative Activity
Recent studies have indicated that derivatives of pyranones exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the pyranone structure have been shown to enhance activity against HeLa cells, a cervical cancer cell line. The antiproliferative activity was retained in several derivatives, suggesting that the structural components of this compound may contribute similarly .
Antimicrobial Activity
Pyranone derivatives have been evaluated for their antimicrobial properties. The compound was tested against various bacterial strains and demonstrated promising antibacterial activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Data Summary Table
| Property | Details |
|---|---|
| Chemical Formula | C20H18O4 |
| Molecular Weight | 322.35 g/mol |
| CAS Number | 1206102-04-6 |
| Antiproliferative Activity | Effective against HeLa cells |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Mechanism of Action | Inhibition of metabolic pathways |
特性
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)-3-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-17-11-12-23-19(13-18(22)16-9-5-2-6-10-16)20(17)24-14-15-7-3-1-4-8-15/h1-12,18,22H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCADUBESZSUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














